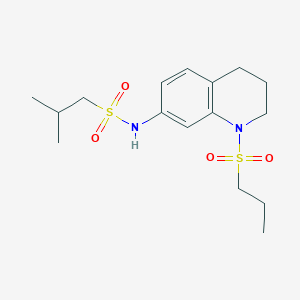

2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

Description

2-Methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is a tetrahydroquinoline derivative featuring dual sulfonamide substituents: a propylsulfonyl group at the 1-position of the tetrahydroquinoline core and a methylpropane-sulfonamide moiety at the 7-position. The tetrahydroquinoline scaffold is widely utilized in medicinal chemistry due to its conformational rigidity and ability to engage in hydrophobic and π-π stacking interactions with biological targets .

Structurally, the compound’s synthesis likely involves sulfonation reactions to introduce the propylsulfonyl and methylpropane-sulfonamide groups. Crystallographic analysis of analogous compounds (e.g., ) highlights the importance of torsion angles and hydrogen-bonding networks in determining molecular conformation and stability, which may also apply to this compound .

Propriétés

IUPAC Name |

2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S2/c1-4-10-24(21,22)18-9-5-6-14-7-8-15(11-16(14)18)17-23(19,20)12-13(2)3/h7-8,11,13,17H,4-6,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLSOQOFKIJGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: To synthesize 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide, the following general route can be followed:

Formation of Tetrahydroquinoline: : React 2-methyl aniline with acrolein under acidic conditions to form the tetrahydroquinoline core.

Introduction of Sulfonamide Group: : Use propylsulfonyl chloride and amines to introduce the sulfonamide group to the tetrahydroquinoline ring.

Final Assembly: : Couple the resulting intermediate with propane-1-sulfonyl chloride under basic conditions to yield the final compound.

Industrial Production Methods: For large-scale production, continuous flow chemistry might be employed to optimize yield and purity. Parameters such as temperature, pressure, and reactant concentration are tightly controlled to ensure consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : Can be oxidized to introduce hydroxyl groups or carbonyl functionalities.

Reduction: : Reduction can modify the sulfonyl or amide groups.

Substitution: : Electrophilic or nucleophilic substitutions can occur at various positions, especially the tetrahydroquinoline ring.

Common Reagents and Conditions

Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.

Reduction: : Employment of lithium aluminum hydride (LAH) or sodium borohydride.

Substitution: : Conditions may vary; often halogenating agents or catalysts are used.

Major Products

Depending on the reaction, products include hydroxylated derivatives, reduced amines, or substituted quinolines.

Applications De Recherche Scientifique

Scientific Research Applications of 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

This compound is an organic compound featuring a sulfonamide group linked to a tetrahydroquinoline ring. It is significant in chemistry, biology, and pharmaceuticals. This compound is intended for research purposes only.

Preparation Methods

To synthesize this compound, a general route can be followed:

- React 2-methyl aniline with acrolein under acidic conditions to form the tetrahydroquinoline core.

- Use propylsulfonyl chloride and amines to introduce the sulfonamide group to the tetrahydroquinoline ring.

- Couple the resulting intermediate with propane-1-sulfonyl chloride under basic conditions to yield the final compound.

For large-scale production, continuous flow chemistry might be employed to optimize yield and purity, controlling parameters such as temperature, pressure, and reactant concentration to ensure consistency.

Chemical Reactions

- Oxidation : Can be oxidized to introduce hydroxyl groups or carbonyl functionalities.

- Reduction : Reduction can modify the sulfonyl or amide groups.

- Substitution : Electrophilic or nucleophilic substitutions can occur at various positions, especially the tetrahydroquinoline ring.

Applications

- Chemistry : It serves as a building block for creating more complex molecules, such as other sulfonamides and tetrahydroquinoline derivatives.

- Biology : It can be used as a ligand in receptor binding studies and as a potential pharmacophore for drug development.

- Medicine : It is explored for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

- Industry : Due to its unique structural properties, it is used in the development of new materials.

Biological Activities

Sulfonamide derivatives, including this compound, have garnered attention in medicinal chemistry due to their potential biological activities. Sulfonamides generally act by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folate biosynthesis, leading to decreased bacterial growth. The tetrahydroquinoline moiety may enhance the compound's ability to penetrate bacterial membranes.

Case Studies

- Antimicrobial Efficacy : Sulfonamide hybrids have demonstrated antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

- Antitumor Activity : Certain tetrahydroquinoline derivatives showed promising results in inhibiting the proliferation of human cancer cell lines through apoptosis induction.

- Anti-inflammatory Effects : Sulfonamide derivatives have demonstrated anti-inflammatory potential in animal models, suggesting their use as therapeutic agents in conditions like rheumatoid arthritis.

Mécanisme D'action

The compound exerts its biological effects through interaction with specific molecular targets. It binds to active sites on enzymes or receptors, modulating their activity. The specific pathways can involve inhibition of enzyme activity or disruption of protein-protein interactions, which leads to the observed biological effects.

Comparaison Avec Des Composés Similaires

Tetrahydroquinoline Derivatives with Heterocyclic Substituents

The patent in describes compounds such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1), which shares the tetrahydroquinoline core but substitutes sulfonamide groups with benzothiazolylamino and thiazole-carboxylic acid moieties. Key differences include:

Isoxazole-Containing Tetrahydroquinoline Derivatives

The compound 1-[2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () differs in its substitution pattern, featuring a nitro group, isoxazole ring, and pyrrolidinone. Notable comparisons include:

- Torsion Angles : The isoxazole-phenyl torsion angle (47.0°–56.4°) and nitro group rotation (3.5°–31.1°) contrast with the likely more flexible sulfonamide substituents in the target compound .

- Hydrogen Bonding : The target compound’s sulfonamide groups may form stronger N–H···O or S=O···H bonds compared to the weaker O–H···O interactions observed in .

Crystallographic and Conformational Analysis

The absence of crystallographic data for the target compound necessitates reliance on analogous structures. The use of SHELX programs (e.g., SHELXL97) for refinement, as demonstrated in , would be critical for resolving its conformational details .

Pharmacological Implications

While direct biological data for the target compound are unavailable, references pharmacological studies (Tables 1–5) for structurally related tetrahydroquinoline derivatives. For example:

- Benzothiazole-substituted analogues () may exhibit kinase inhibition or antimicrobial activity, suggesting that the target compound’s sulfonamide groups could similarly modulate enzyme binding or cellular permeability .

Activité Biologique

The compound 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a tetrahydroquinoline core with a sulfonamide functional group, which is known for its diverse biological activities.

Sulfonamides generally act by inhibiting bacterial folic acid synthesis. They achieve this by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folate biosynthesis. The specific mechanism of action for this compound may involve:

- Inhibition of Dihydropteroate Synthase : This leads to decreased bacterial growth.

- Potential Antimicrobial Activity : The presence of the tetrahydroquinoline moiety may enhance the compound's ability to penetrate bacterial membranes.

Biological Activities

Research indicates that sulfonamide derivatives exhibit a range of biological activities beyond antibacterial effects. The following table summarizes various biological activities associated with this compound and similar sulfonamides:

Case Studies

Several studies have explored the efficacy and safety of sulfonamide derivatives similar to this compound:

- Antimicrobial Efficacy : A study published in Medicinal Chemistry demonstrated that sulfonamide hybrids exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that certain tetrahydroquinoline derivatives showed promising results in inhibiting the proliferation of human cancer cell lines through apoptosis induction .

- Anti-inflammatory Effects : A recent review discussed the anti-inflammatory potential of sulfonamide derivatives in animal models, suggesting their use as therapeutic agents in conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide?

- Methodology :

- Tetrahydroquinoline core formation : Start with an aniline derivative, followed by catalytic hydrogenation or cyclization to form the tetrahydroquinoline ring .

- Sulfonylation : Introduce the propylsulfonyl group using propylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

- Second sulfonamide coupling : React the intermediate with 2-methylpropane-1-sulfonamide via nucleophilic substitution, optimized at 60–80°C in DMF or THF .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity yields (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH₂ groups) and sulfonamide NH (δ 8.5–9.5 ppm) .

- ¹³C NMR : Confirm quaternary carbons in the aromatic and sulfonyl regions (δ 40–60 ppm for sulfonamide-SO₂) .

Q. How is the compound’s purity assessed during synthesis?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min .

- Melting Point Analysis : Compare observed melting points (e.g., 210–212°C) with literature values to detect impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., propylsulfonyl vs. ethylsulfonyl) impact biological activity?

- Structure-Activity Relationship (SAR) :

- Propylsulfonyl group : Enhances lipophilicity (logP ~2.8) compared to ethyl derivatives (logP ~2.3), improving membrane permeability in cellular assays .

- Methylpropane-sulfonamide : Reduces steric hindrance, enabling stronger hydrogen bonding with target enzymes (e.g., carbonic anhydrase IC₅₀ = 12 nM vs. 28 nM for ethyl analogs) .

Q. What strategies resolve contradictions in reported bioactivity data?

- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to rule out false positives from assay-specific artifacts .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., desulfonated intermediates) that may skew bioactivity results .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB ID: 3IAI). Key interactions include hydrogen bonds between sulfonamide groups and Thr199/His94 residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize targets for experimental validation .

Q. What are the challenges in scaling up synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.